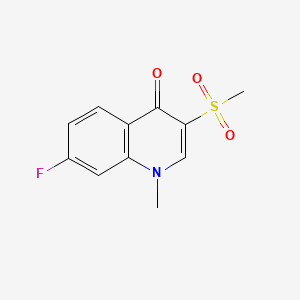
Flosequinoxan
Cat. No. B1197681
Key on ui cas rn:
76568-68-8
M. Wt: 255.27 g/mol
InChI Key: ZUMVHPMHCIKNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05011931
Procedure details


A solution of sodium ethoxide in ethanol, prepared from sodium metal (2.3 g) and absolute ethanol (50 ml), was added dropwise over 5 minutes to a solution of 5'-fluoro-N-methyl-2'-methylsulphonylacetylformanilide (2.7 g), prepared in a similar manner to that described in Example 11, in absolute ethanol (10 ml) at ambient temperature. The mixture was stirred at this temperature for 30 minutes then added to hydrochloric acid (1M; 100 ml), keeping the temperature below 30°. The mixture was extracted with dichloromethane (2×150 ml). The extracts were combined, dried (magnesium sulphate) and evaporated in vacuo to give the crude product (2.5 g). The crude product was crystallised from industrial methylated spirit to give 7-fluoro-1-methyl-3-methylsulphonyl-4-quinolone, m.p. 221°-222.5° (2.0 g). The product was heated to 90° with grinding to give 7-fluoro-1-methyl-3-methylsulphonyl-4-quinolone, m.p. 234°-235° (2.0 g).




Name
5'-fluoro-N-methyl-2'-methylsulphonylacetylformanilide
Quantity
2.7 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[O-]CC.[Na+].[Na].[F:6][C:7]1[CH:8]=[CH:9][C:10]([C:17](=[O:23])[CH2:18][S:19]([CH3:22])(=[O:21])=[O:20])=[C:11]([CH:16]=1)[N:12]([CH3:15])[CH:13]=O.Cl>C(O)C>[F:6][C:7]1[CH:16]=[C:11]2[C:10]([C:17](=[O:23])[C:18]([S:19]([CH3:22])(=[O:21])=[O:20])=[CH:13][N:12]2[CH3:15])=[CH:9][CH:8]=1 |f:0.1,^1:4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
5'-fluoro-N-methyl-2'-methylsulphonylacetylformanilide
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(N(C=O)C)C1)C(CS(=O)(=O)C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at this temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared in a similar manner to that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 30°
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane (2×150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulphate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product (2.5 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was crystallised from industrial methylated spirit
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2C(C(=CN(C2=C1)C)S(=O)(=O)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
